![molecular formula C18H12ClF2N3OS B14990175 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B14990175.png)
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring, a carboxamide group, and both chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents such as thionyl chloride and fluorobenzene.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be attached through a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
Uniqueness
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from similar compounds.
Biological Activity
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article explores its synthesis, biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C18H12ClF2N3OS
- Molecular Weight : 392.8 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : Achieved through condensation reactions involving urea and β-diketones.
- Substitution Reactions : The introduction of fluorophenyl and chlorophenyl groups is facilitated by nucleophilic aromatic substitution.
- Carboxamide Formation : The carboxamide group is introduced via appropriate esterification methods.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives evaluated against various bacterial strains showed promising results with minimum inhibitory concentration (MIC) values comparable or superior to standard antibiotics:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 2 |
Compound B | Escherichia coli | 3.12 |
Compound C | Pseudomonas aeruginosa | 10 |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism appears to involve the modulation of intracellular pathways leading to apoptosis in cancer cells.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling and metabolism.
- Receptor Interaction : It could modulate receptor activity, influencing various biochemical pathways.
- Cell Cycle Disruption : Evidence suggests that it can interfere with cell cycle progression in cancer cells, promoting apoptosis.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Anticancer Efficacy : A study published in PubMed evaluated a series of pyrimidine derivatives for their growth inhibitory effects on L1210 cells, showing significant potency with IC50 values indicating strong potential for further development as anticancer agents .
- Antimicrobial Evaluation : Research highlighted in Frontiers in Pharmacology assessed various benzimidazole derivatives for their antibacterial properties, noting that compounds with similar structures exhibited MIC values lower than traditional antibiotics .
- Mechanistic Insights : A comprehensive review on DPP-4 inhibitors discussed structural modifications that enhance biological activity, emphasizing the importance of specific substituents like fluorine and chlorine in improving therapeutic efficacy .
Properties
Molecular Formula |
C18H12ClF2N3OS |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12ClF2N3OS/c19-15-9-22-18(26-10-11-1-3-12(20)4-2-11)24-16(15)17(25)23-14-7-5-13(21)6-8-14/h1-9H,10H2,(H,23,25) |
InChI Key |
AXONJGNRSZWHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)F)Cl)F |
Origin of Product |
United States |
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